1-Amino-3-methylcyclopentanecarboxylic acid

Descripción general

Descripción

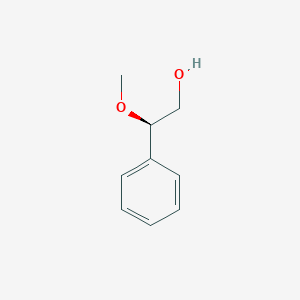

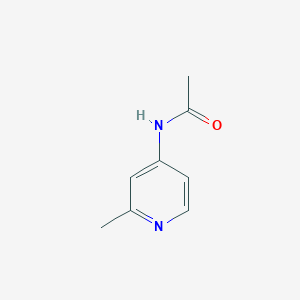

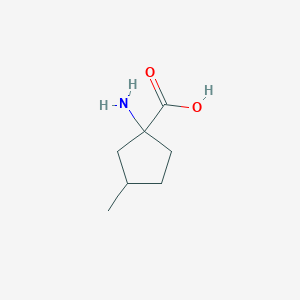

1-Amino-3-methylcyclopentanecarboxylic acid is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is also known by the synonym Cyclopentanecarboxylic acid, 1-amino-3-methyl- .

Molecular Structure Analysis

The InChI key for 1-Amino-3-methylcyclopentanecarboxylic acid is APKKGYQCZMFHHP-UHFFFAOYSA-N . The InChI is InChI=1S/C7H13NO2/c1-5-2-3-7(8,4-5)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

1-Amino-3-methylcyclopentanecarboxylic acid has a boiling point of 258.6±23.0°C at 760 mmHg and a density of 1.127±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

1-Amino-3-methylcyclopentanecarboxylic acid has been a subject of interest in the field of chemical synthesis and structural analysis. Studies have focused on synthesizing structural analogs of natural amino acids and investigating their properties. For instance, Huddle and Skinner (1971) synthesized 1-amino-2-hydroxycyclopentanecarboxylic acid, exploring its potential as an analog of natural amino acids like serine and threonine and its structural features in relation to antitumor agents like cycloleucine (Huddle & Skinner, 1971). Additionally, Abraham et al. (2011) synthesized and studied crystals of dipeptides derived from 1-amino-3-methylcyclopentanecarboxylic acid, contributing to the understanding of their solid-state secondary structural characteristics (Abraham et al., 2011).

Biochemical and Pharmacological Effects

The compound's impact on cellular respiration and amino acid metabolism has been a key area of research. Berlinguet et al. (1962) investigated the effects of 1-aminocyclopentanecarboxylic acid on cellular respiration in rat tissues, finding that it did not affect the transamination and oxidation of other amino acids (Berlinguet et al., 1962). Furthermore, Washburn et al. (1978) explored the selective affinity of various alicyclic alpha-amino acids, including 1-aminocyclopentanecarboxylic acid, for tumor tissue, providing insights into their tumor-localizing characteristics (Washburn et al., 1978).

Neurological Applications

The neurological applications of 1-amino-3-methylcyclopentanecarboxylic acid have been investigated, particularly in relation to excitatory effects on neurons. Curry et al. (1988) studied the compound as a rigid glutamate analogue, evaluating its excitant properties on mammalian neurons (Curry et al., 1988).

Antitumor Properties

Several studies have examined the antitumor properties of this compound. For instance, research by Berlinguet et al. (1962) found that 1-aminocyclopentanecarboxylic acid was not incorporated into proteins but remained in the cellular fluid, suggesting its potential in antitumor applications (Berlinguet et al., 1962).

Propiedades

IUPAC Name |

1-amino-3-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-7(8,4-5)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKKGYQCZMFHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938080 | |

| Record name | 1-Amino-3-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17199-38-1 | |

| Record name | 1-Amino-3-methylcyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-amino-3-methylcyclopentanecarboxylic acid of interest to researchers studying methionine adenosyltransferase?

A: Research indicates that 1-amino-3-methylcyclopentanecarboxylic acid acts as a potent inhibitor of the methionine adenosyltransferase reaction. [] This enzyme, also known as ATP: L-methionine S-adenosyltransferase (EC 2.4.2.13), plays a crucial role in the biosynthesis of S-adenosyl-L-methionine (SAM). SAM is a vital molecule involved in various cellular processes, including methylation reactions and polyamine biosynthesis.

Q2: What are the potential implications of 1-amino-3-methylcyclopentanecarboxylic acid's inhibitory activity?

A: The research highlights that some inhibitors of methionine adenosyltransferase, including 1-amino-3-methylcyclopentanecarboxylic acid, have demonstrated inhibitory effects on the growth of certain microorganisms and tumors. [] This observation suggests that these inhibitory activities might be linked, at least partially, to the suppression of S-adenosyl-L-methionine synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.